Lurtotecan Lurtotecan Liposomal lurtotecan is a liposome-encapsulated formulation of lurtotecan with antineoplastic activity. Lurtotecan, a semisynthetic analogue of camptothecin, selectively stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex during S phase of the cell cycle, thereby inhibiting religation of topoisomerase I-mediated single-stranded DNA breaks. This ultimately results in an inhibition of DNA replication, inducing double-stranded DNA breakages, obstruction of RNA and protein synthesis and triggering apoptosis. Furthermore, this agent also stimulates degradation of topoisomerase I, likely mediated through ubiquitin-proteasomal pathway. Liposomal delivery of lurtotecan improves its penetration and delivery into tumors while lowering systemic side effects. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
Brand Name: Vulcanchem
CAS No.: 149882-10-0
VCID: VC0548630
InChI: InChI=1S/C28H30N4O6/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23/h10-12,35H,3-9,13-15H2,1-2H3/t28-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O
Molecular Formula: C28H30N4O6
Molecular Weight: 518.6 g/mol

Lurtotecan

CAS No.: 149882-10-0

Inhibitors

VCID: VC0548630

Molecular Formula: C28H30N4O6

Molecular Weight: 518.6 g/mol

Purity: >98%

Lurtotecan - 149882-10-0

CAS No. 149882-10-0
Product Name Lurtotecan
Molecular Formula C28H30N4O6
Molecular Weight 518.6 g/mol
IUPAC Name (18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione
Standard InChI InChI=1S/C28H30N4O6/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23/h10-12,35H,3-9,13-15H2,1-2H3/t28-/m0/s1
Standard InChIKey RVFGKBWWUQOIOU-NDEPHWFRSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O
Appearance Solid powder
Description Liposomal lurtotecan is a liposome-encapsulated formulation of lurtotecan with antineoplastic activity. Lurtotecan, a semisynthetic analogue of camptothecin, selectively stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex during S phase of the cell cycle, thereby inhibiting religation of topoisomerase I-mediated single-stranded DNA breaks. This ultimately results in an inhibition of DNA replication, inducing double-stranded DNA breakages, obstruction of RNA and protein synthesis and triggering apoptosis. Furthermore, this agent also stimulates degradation of topoisomerase I, likely mediated through ubiquitin-proteasomal pathway. Liposomal delivery of lurtotecan improves its penetration and delivery into tumors while lowering systemic side effects. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
Purity >98%
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 7-(4-methylpiperazinomethylene)-10,11-ethylenedioxy-20(S)-camptothecin
GG-211
GG211
GI 147211
GI-147211
GI147211
Gl 147211C
Gl-147211C
Gl147211C
lurtotecan
NX 211
NX-211
NX211 cpd
OSI 211
OSI-211
OSI211
Reference 1: Dark GG, Calvert AH, Grimshaw R, Poole C, Swenerton K, Kaye S, Coleman R, Jayson G, Le T, Ellard S, Trudeau M, Vasey P, Hamilton M, Cameron T, Barrett E, Walsh W, McIntosh L, Eisenhauer EA. Randomized trial of two intravenous schedules of the topoisomerase I inhibitor liposomal lurtotecan in women with relapsed epithelial ovarian cancer: a trial of the national cancer institute of Canada clinical trials group. J Clin Oncol. 2005 Mar 20;23(9):1859-66. Epub 2005 Feb 7. PubMed PMID: 15699482.
2: Duffaud F, Borner M, Chollet P, Vermorken JB, Bloch J, Degardin M, Rolland F, Dittrich C, Baron B, Lacombe D, Fumoleau P; EORTC-New Drug Development Group/New Drug Development Program. Phase II study of OSI-211 (liposomal lurtotecan) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study. Eur J Cancer. 2004 Dec;40(18):2748-52. PubMed PMID: 15571957.
3: Seiden MV, Muggia F, Astrow A, Matulonis U, Campos S, Roche M, Sivret J, Rusk J, Barrett E. A phase II study of liposomal lurtotecan (OSI-211) in patients with topotecan resistant ovarian cancer. Gynecol Oncol. 2004 Apr;93(1):229-32. PubMed PMID: 15047241.
4: Giles FJ, Tallman MS, Garcia-Manero G, Cortes JE, Thomas DA, Wierda WG, Verstovsek S, Hamilton M, Barrett E, Albitar M, Kantarjian HM. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of lurtotecan, a topoisomerase 1 inhibitor, in patients with advanced leukemia. Cancer. 2004 Apr 1;100(7):1449-58. PubMed PMID: 15042679.
5: Schellens JH, Heinrich B, Lehnert M, Gore ME, Kaye SB, Dombernowsky P, Paridaens R, van Oosterom AT, Verweij J, Loos WJ, Calvert H, Pavlidis N, Cortes-Funes H, Wanders J, Roelvink M, Sessa C, Selinger K, Wissel PS, Gamucci T, Hanauske AR. Population pharmacokinetic and dynamic analysis of the topoisomerase I inhibitor lurtotecan in phase II studies. Invest New Drugs. 2002 Feb;20(1):83-93. PubMed PMID: 12003197.
6: Loos WJ, Verweij J, Kehrer DF, de Bruijn P, de Groot FM, Hamilton M, Nooter K, Stoter G, Sparreboom A. Structural identification and biological activity of 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin, a photodegradant of lurtotecan. Clin Cancer Res. 2002 Mar;8(3):856-62. PubMed PMID: 11895919.
7: Kehrer DF, Bos AM, Verweij J, Groen HJ, Loos WJ, Sparreboom A, de Jonge MJ, Hamilton M, Cameron T, de Vries EG. Phase I and pharmacologic study of liposomal lurtotecan, NX 211: urinary excretion predicts hematologic toxicity. J Clin Oncol. 2002 Mar 1;20(5):1222-31. PubMed PMID: 11870164.
8: Desjardins JP, Abbott EA, Emerson DL, Tomkinson BE, Leray JD, Brown EN, Hamilton M, Dihel L, Ptaszynski M, Bendele RA, Richardson FC. Biodistribution of NX211, liposomal lurtotecan, in tumor-bearing mice. Anticancer Drugs. 2001 Mar;12(3):235-45. PubMed PMID: 11290871.
9: Emerson DL, Bendele R, Brown E, Chiang S, Desjardins JP, Dihel LC, Gill SC, Hamilton M, LeRay JD, Moon-McDermott L, Moynihan K, Richardson FC, Tomkinson B, Luzzio MJ, Baccanari D. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of lurtotecan. Clin Cancer Res. 2000 Jul;6(7):2903-12. PubMed PMID: 10914740.
10: Loos WJ, Kehrer D, Brouwer E, Verweij J, de Bruijn P, Hamilton M, Gill S, Nooter K, Stoter G, Sparreboom A. Liposomal lurtotecan (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography. J Chromatogr B Biomed Sci Appl. 2000 Jan 28;738(1):155-63. PubMed PMID: 10778937.
PubChem Compound 60956
Last Modified Nov 11 2021
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